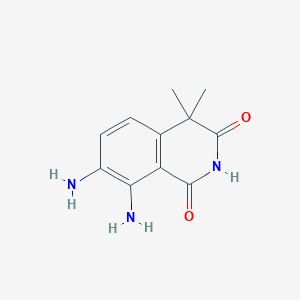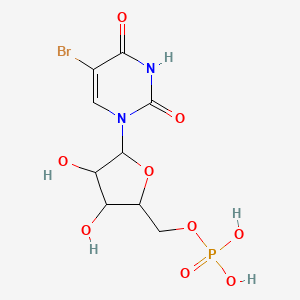
1-(2,4-Dichlorophenyl)ethylhydrazine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dichlorophenyl)ethylhydrazine;hydrochloride is a chemical compound with the molecular formula C8H11Cl3N2 It is a derivative of hydrazine, characterized by the presence of a 2,4-dichlorophenyl group attached to an ethylhydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)ethylhydrazine;hydrochloride typically involves the reaction of 2,4-dichlorophenylacetonitrile with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
2,4-Dichlorophenylacetonitrile+Hydrazine hydrate→1-(2,4-Dichlorophenyl)ethylhydrazine
The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form, which is more stable and easier to handle.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(2,4-Dichlorphenyl)ethylhydrazin;hydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder andere Oxidationsprodukte zu bilden.
Reduktion: Es kann reduziert werden, um Hydrazinderivate mit verschiedenen Substituenten zu bilden.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen die Chloratome durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.
Substitution: Reagenzien wie Natriumhydroxid (NaOH) oder andere Nucleophile können Substitutionsreaktionen fördern.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise Oxidation zu Oxiden führen, während Reduktion verschiedene Hydrazinderivate erzeugen kann. Substitutionsreaktionen können zur Bildung neuer Verbindungen führen, bei denen andere funktionelle Gruppen die Chloratome ersetzen.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dichlorphenyl)ethylhydrazin;hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Reagenz in der organischen Synthese und als Vorläufer für die Herstellung anderer chemischer Verbindungen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich ihrer Auswirkungen auf zelluläre Prozesse und ihrer Wechselwirkungen mit Biomolekülen.
Medizin: Es werden Untersuchungen durchgeführt, um ihre potenziellen therapeutischen Anwendungen zu erforschen, z. B. ihre Verwendung bei der Entwicklung neuer Medikamente oder als pharmakologisches Werkzeug.
Industrie: Die Verbindung wird in verschiedenen industriellen Prozessen verwendet, einschließlich der Produktion von Spezialchemikalien und -materialien.
Wirkmechanismus
Der Wirkmechanismus von 1-(2,4-Dichlorphenyl)ethylhydrazin;hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Die Verbindung kann als Inhibitor oder Modulator bestimmter Enzyme oder Rezeptoren wirken und so die zelluläre Signalübertragung und Stoffwechselprozesse beeinflussen. Die genauen molekularen Zielstrukturen und -pfade, die beteiligt sind, hängen vom jeweiligen Kontext und der Anwendung der Verbindung ab.
Wirkmechanismus
The mechanism of action of 1-(2,4-Dichlorophenyl)ethylhydrazine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular signaling and metabolic processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
1-(2,4-Dichlorphenyl)ethylhydrazin;hydrochlorid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
1-(2,4-Dichlorphenyl)hydrazin: Es fehlt die Ethylgruppe, was zu unterschiedlichen chemischen Eigenschaften und Reaktivität führt.
1-(2,4-Dichlorphenyl)ethylamin: Enthält eine Aminogruppe anstelle einer Hydrazineinheit, was zu unterschiedlichen biologischen Aktivitäten führt.
2,4-Dichlorphenylhydrazin: Ähnliche Struktur, aber ohne die Ethylgruppe, was sich auf sein chemisches Verhalten und seine Anwendungen auswirkt.
Die Einzigartigkeit von 1-(2,4-Dichlorphenyl)ethylhydrazin;hydrochlorid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C8H11Cl3N2 |
|---|---|
Molekulargewicht |
241.5 g/mol |
IUPAC-Name |
1-(2,4-dichlorophenyl)ethylhydrazine;hydrochloride |
InChI |
InChI=1S/C8H10Cl2N2.ClH/c1-5(12-11)7-3-2-6(9)4-8(7)10;/h2-5,12H,11H2,1H3;1H |
InChI-Schlüssel |
CNSJTJWZIWMNPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Aminobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B12286745.png)


![(4E)-4-Deoxy-4-[2-(1,1-dimethylethoxy)-2-oxoethylidene]-2,3-O-(1-methylethylidene)-beta-L-erythropentopyranoside Methyl Ether](/img/structure/B12286762.png)
![8-Aminobicyclo[3.2.1]octane-3,8-dicarboxylic acid](/img/structure/B12286770.png)

![3,27-bis(2-butyloctyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene](/img/structure/B12286804.png)




![methyl 4-[hydroxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12286828.png)
![6-Amino-2-[[2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid](/img/structure/B12286829.png)
![7-[5-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B12286834.png)
